

Spectroscopic Analysis of 2-Octyldodecanol: A Technical Guide for Structural Elucidation

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Compound of Interest

Compound Name: 2-Octyldodecanol

Cat. No.: B041232

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Introduction: **2-Octyldodecanol** is a C₂₀ Guerbet alcohol, a branched-chain primary alcohol with the chemical formula C₂₀H₄₂O.[1] It is widely utilized in the cosmetic and pharmaceutical industries as an emollient, solvent, and viscosity agent due to its unique branched structure which imparts a low melting point and good spreadability.[1] Accurate structural elucidation and quality control are paramount, making a thorough understanding of its spectroscopic characteristics essential. This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—used for the comprehensive analysis of **2-Octyldodecanol**.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Octyldodecanol**.

Table 1: ¹H NMR Spectroscopic Data for 2-Octyldodecanol (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|---|
| ~3.54 | Doublet | 2H | -CH ₂ -OH |
| ~1.55 | Multiplet | 1H | -CH(CH ₂)- |
| ~1.26 | Multiplet | 32H | -(CH ₂) ₈ - and -(CH ₂) ₆ - |
| ~0.88 | Triplet | 6H | -CH ₃ |

Note: Chemical shifts for the extensive methylene chains often appear as a broad, overlapping multiplet.

Table 2: ¹³C NMR Spectroscopic Data for 2-Octyldodecanol (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment |
|---------------------------------|--------------------|------------------------|
| ~65.5 | CH ₂ | -CH ₂ -OH |
| ~40.8 | CH | -CH(CH ₂)- |
| ~31.9 | CH ₂ | Methylene Chains |
| ~31.6 | CH ₂ | Methylene Chains |
| ~29.7 | CH ₂ | Methylene Chains |
| ~29.6 | CH ₂ | Methylene Chains |
| ~29.3 | CH ₂ | Methylene Chains |
| ~26.4 | CH ₂ | Methylene Chains |
| ~22.7 | CH ₂ | Methylene Chains |
| ~14.1 | CH ₃ | -CH ₃ |

Note: The assignments for the individual methylene carbons in the long alkyl chains can be challenging due to signal overlap.

Table 3: FT-IR Spectroscopic Data for 2-Octyldodecanol

| Wavenumber (cm ⁻¹) | Intensity | Vibrational Mode |
|--------------------------------|---------------|-------------------------------|
| 3500-3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |
| 2955-2850 | Strong | C-H Stretch (Aliphatic) |
| 1465 | Medium | C-H Bend (Methylene) |
| 1378 | Medium | C-H Bend (Methyl) |
| 1260-1050 | Strong | C-O Stretch |

Note: The broadness of the O-H stretch is indicative of intermolecular hydrogen bonding.[2]

Table 4: Mass Spectrometry (EI-MS) Data for 2-Octyldodecanol

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
|----------------------------|--------------------|---|
| 280 | Low or Absent | [M-H ₂ O] ⁺ (Dehydration) |
| 169 | Moderate | [M - C ₉ H ₁₉] ⁺ |
| 141 | Moderate | [M - C ₁₁ H ₂₃] ⁺ |
| 57 | High | [C ₄ H ₉] ⁺ (tert-butyl cation) |
| 43 | High | [C ₃ H ₇] ⁺ |

Note: The molecular ion peak (m/z 298.5) is often weak or absent in the electron ionization mass spectrum of long-chain alcohols.[1][3] Fragmentation is characterized by the cleavage of C-C bonds.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-Octyldodecanol** in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3), within a standard 5 mm NMR tube. For ^{13}C NMR, a higher concentration of 50-100 mg may be beneficial. Ensure the sample is fully dissolved and the solution is homogeneous.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Data Acquisition:**
 - Acquire a one-dimensional ^1H NMR spectrum.
 - A relaxation delay (D_1) of at least 5 times the longest T_1 relaxation time of the protons of interest is recommended for accurate integration.
 - Use a 90° pulse angle.
- **^{13}C NMR and DEPT Data Acquisition:**
 - Acquire a standard proton-decoupled ^{13}C spectrum.
 - Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH_2 , and CH_3 groups. DEPT-90 will only show CH signals, while DEPT-135 will show CH and CH_3 signals as positive peaks and CH_2 signals as negative peaks.
- **Data Processing:** Process the spectra with appropriate phasing and baseline correction. Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** As **2-Octyldodecanol** is a liquid, a neat sample can be analyzed directly. Place a small drop of the sample onto the ATR crystal (e.g., diamond or zinc selenide).
- **Instrumentation:** Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

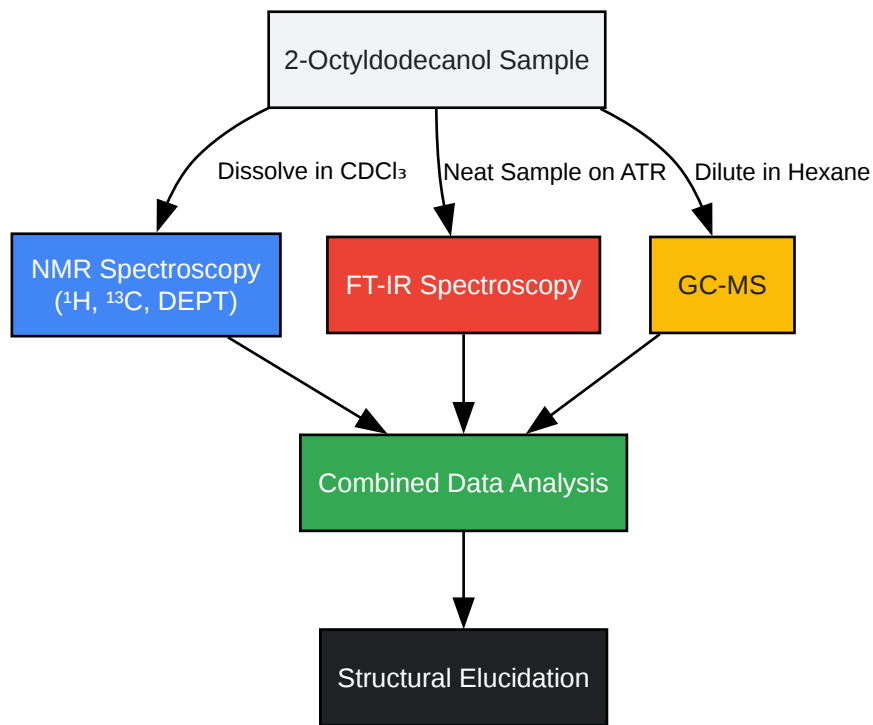
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **2-Octyldodecanol** (e.g., 1 mg/mL) in a volatile organic solvent like hexane or dichloromethane.
- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- GC Parameters (Typical):
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm) is suitable.
 - Injector Temperature: 250-280 $^{\circ}\text{C}$.
 - Oven Temperature Program: Start at 100 $^{\circ}\text{C}$, hold for 1-2 minutes, then ramp up to 280-300 $^{\circ}\text{C}$ at a rate of 10-20 $^{\circ}\text{C}/\text{min}$.
- MS Parameters (Typical for Electron Ionization - EI):
 - Ionization Energy: 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify the fragmentation patterns. The primary fragmentation pathways for alcohols are α -cleavage (breaking the C-C bond adjacent to the oxygen-bearing carbon) and dehydration (loss of a water molecule, M-18).

Visualizations

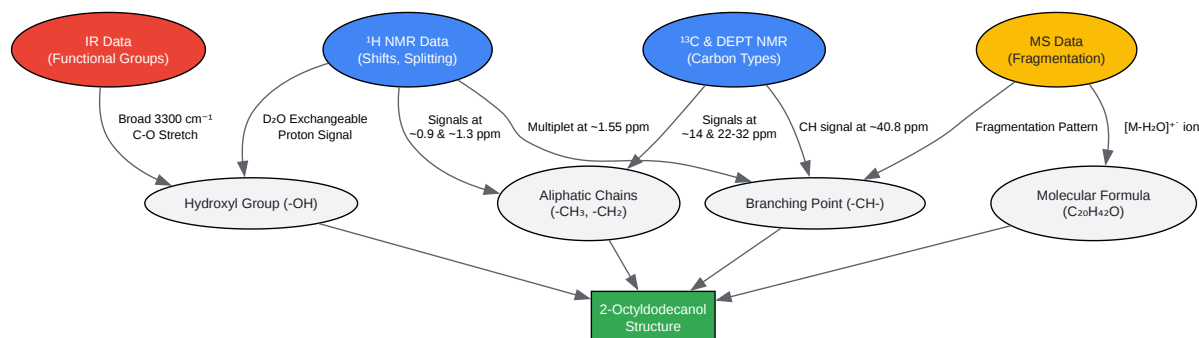
Workflow for Spectroscopic Analysis



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Caption: Experimental workflow for the structural elucidation of **2-Octyldodecanol**.

Logical Relationships in Structural Elucidation



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Caption: Logical connections between spectroscopic data and molecular structure.

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